Welcome to the BenchChem Online Store!
molecular formula C13H18O2 B7860377 2-(Cyclohexylmethoxy)phenol

2-(Cyclohexylmethoxy)phenol

Cat. No. B7860377
M. Wt: 206.28 g/mol
InChI Key: VVXBPOURZLUPPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08618162B2

Procedure details

An oven-dried 10 mL round-bottom flask equipped with condenser was charged with catechol (198 mg, 1.80 mmol), MeOH (2 mL), and NaOMe (102 mg, 1.89 mmol) and purged with nitrogen. (Bromomethyl)cyclohexane (319 mg, 1.80 mmol) was added and the reaction was heated to reflux for 48 hours. After cooling to room temperature the reaction was diluted with 50 mL 1M HCl and extracted with DCM (3×25 mL). The combined organic layers were washed with saturated NaCl (1×25 mL), dried over sodium sulfate, and concentrated in vacuo. Purification by flash chromatography (3:1 hexane:Ethyl acetate) afforded an off-white solid weighing 114 mg (31% yield). Off-white solid; 1H NMR (CDCl3): δ 1.03-1.11 (m, 2H), 1.18-1.35 (m, 3H), 1.71-1.88 (m, 6H), 3.84 (d, J=6.35 Hz, 2H), 5.64 (s, 1H), 6.80-6.88 (m, 3H), 6.92-6.94 (m, 1H); 13C NMR (CDCl3): δ 25.88, 26.59, 30.05, 37.80, 74.39, 111.77, 114.55, 120.20, 121.14, 121.38, 145.99; HRMS (FAB): 206.13068 calcd for C13H18O2 [M]+. found 206.12952 (−5.7 ppm, −1.2 mmu).
Quantity
198 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
NaOMe
Quantity
102 mg
Type
reactant
Reaction Step One
Quantity
319 mg
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4])[OH:2].CO.C[O-].[Na+].Br[CH2:15][CH:16]1[CH2:21][CH2:20][CH2:19][CH2:18][CH2:17]1>Cl>[CH:16]1([CH2:15][O:2][C:1]2[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=2[OH:4])[CH2:21][CH2:20][CH2:19][CH2:18][CH2:17]1 |f:2.3|

Inputs

Step One
Name
Quantity
198 mg
Type
reactant
Smiles
C=1(O)C(O)=CC=CC1
Name
Quantity
2 mL
Type
reactant
Smiles
CO
Name
NaOMe
Quantity
102 mg
Type
reactant
Smiles
C[O-].[Na+]
Step Two
Name
Quantity
319 mg
Type
reactant
Smiles
BrCC1CCCCC1
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An oven-dried 10 mL round-bottom flask equipped with condenser
CUSTOM
Type
CUSTOM
Details
purged with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 48 hours
Duration
48 h
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (3×25 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with saturated NaCl (1×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (3:1 hexane:Ethyl acetate)
CUSTOM
Type
CUSTOM
Details
afforded an off-white solid

Outcomes

Product
Name
Type
Smiles
C1(CCCCC1)COC1=C(C=CC=C1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 31%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.